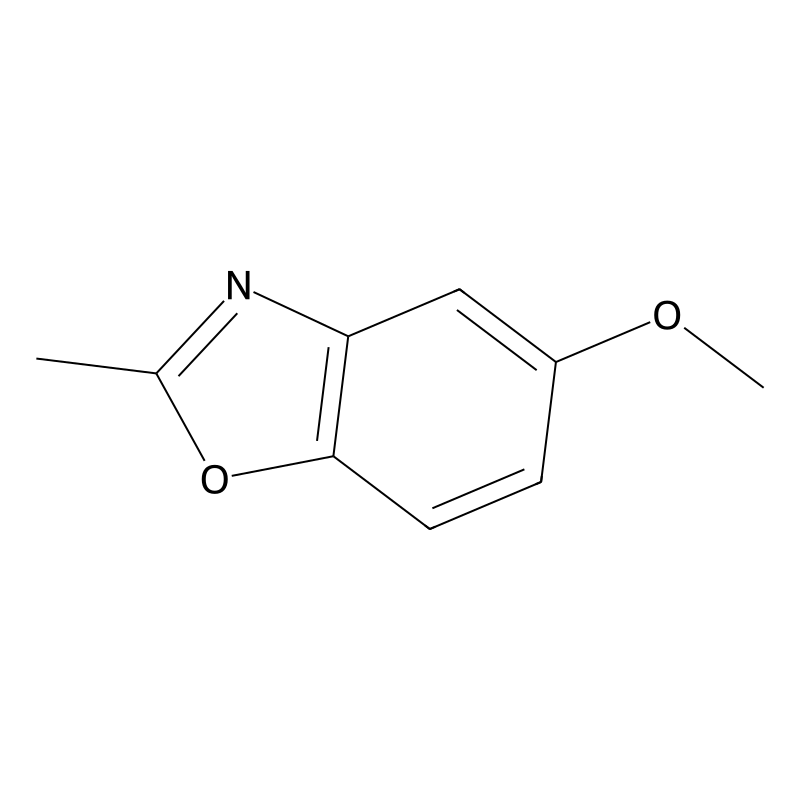

5-Methoxy-2-methylbenzoxazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-Methoxy-2-methylbenzoxazole is a heterocyclic organic compound with the molecular formula C₉H₉NO₂. It consists of a benzoxazole ring, which is a fused benzene and oxazole ring, with a methoxy group (-OCH₃) at the 5-position and a methyl group (-CH₃) at the 2-position. This compound is categorized under benzoxazoles, which are known for their diverse biological activities and applications in medicinal chemistry.

Currently, there is no scientific research readily available describing a specific mechanism of action for 5-Methoxy-2-methylbenzoxazole.

- Separation Science: A study by SIELC Technologies demonstrates the separation of 5-Methoxy-2-methylbenzoxazole using a reversed-phase high-performance liquid chromatography (RP-HPLC) method []. This technique separates compounds based on their polarity. The study highlights the effectiveness of this method for isolating the compound and its impurities, potentially useful in research on its synthesis or purification.

Further research on 5-Methoxy-2-methylbenzoxazole might explore its potential applications in various scientific fields. Its structure, containing a benzoxazole ring and a methoxy group, suggests interesting possibilities. Benzoxazoles are known for their diverse properties, including fluorescence and biological activity []. The methoxy group can influence these properties, making the compound a candidate for research in areas like:

- Material Science: Research could investigate if 5-Methoxy-2-methylbenzoxazole exhibits fluorescent properties suitable for applications in optoelectronic devices or bioimaging.

- Medicinal Chemistry: Studies could explore potential biological activities of the compound, such as antimicrobial or anti-inflammatory properties.

- C−H Arylation: This involves the direct arylation of the compound using nickel-catalyzed reactions, where it can react with electrophiles to form substituted products .

- Condensation Reactions: The compound can undergo condensation with aromatic aldehydes to form styrylbenzoxazoles, which are useful intermediates in organic synthesis .

- Functionalization: The presence of the methoxy and methyl groups allows for selective functionalization at different positions on the ring, enhancing its reactivity in synthetic applications .

Benzoxazole derivatives, including 5-methoxy-2-methylbenzoxazole, exhibit significant biological activities. They have been studied for their potential as:

- Antiviral Agents: Certain derivatives have shown promise in inhibiting HIV reverse transcriptase, indicating potential use in antiviral therapies .

- Anticancer Properties: Some studies suggest that benzoxazole compounds may possess anticancer properties, although specific data on 5-methoxy-2-methylbenzoxazole is limited.

- Neuroprotective Effects: Research indicates that benzoxazoles can have neuroprotective effects, contributing to their exploration in treating neurological disorders.

The synthesis of 5-methoxy-2-methylbenzoxazole can be achieved through several methods:

- Direct Synthesis from Precursors: Starting from 2-amino phenol and methylated compounds, followed by cyclization under acidic conditions.

- Condensation with Aldehydes: Reacting methylbenzoxazole derivatives with aromatic aldehydes in the presence of strong bases like potassium tert-butoxide to yield high yields of styryl derivatives .

- Nickel-Catalyzed Reactions: Utilizing nickel catalysts for arylation reactions to introduce various substituents onto the benzoxazole ring .

5-Methoxy-2-methylbenzoxazole has several applications:

- Pharmaceuticals: Used as an intermediate in the synthesis of drugs due to its biological activity.

- Organic Synthesis: Acts as a building block for more complex organic molecules.

- Material Science: Potential use in developing new materials due to its unique structural properties.

Studies on the interactions of 5-methoxy-2-methylbenzoxazole with biological targets are ongoing. It has been noted that:

- The compound interacts with enzymes involved in metabolic pathways, which may influence drug metabolism and efficacy.

- Its derivatives have been investigated for their binding affinity to specific receptors, contributing to understanding their pharmacological profiles.

Several compounds share structural similarities with 5-methoxy-2-methylbenzoxazole. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Methylbenzoxazole | Methyl group at position 2 | Basic structure without methoxy substitution |

| 5-Ethoxy-2-methylbenzoxazole | Ethoxy group at position 5 | Altered solubility and reactivity compared to methoxy |

| 6-Methoxybenzothiazole | Methoxy group at position 6 on thiazole ring | Different heterocyclic framework affecting activity |

| Benzimidazole | Fused benzene and imidazole | Known for potent biological activities |

The uniqueness of 5-methoxy-2-methylbenzoxazole lies in its specific substitution pattern, which enhances its reactivity and potential biological activity compared to other similar compounds. The combination of the methoxy and methyl groups provides distinct electronic properties that can influence both chemical behavior and biological interactions.

The synthesis of 5-methoxy-2-methylbenzoxazole relies fundamentally on the classical condensation reaction between 2-aminophenol derivatives and carbonyl compounds [1]. The traditional approach involves the nucleophilic attack of the amino group in 2-aminophenol on the carbonyl carbon of aldehydes or ketones, followed by cyclization through the phenolic hydroxyl group [2] [1]. This mechanism proceeds through the formation of an intermediate imine, which subsequently undergoes intramolecular cyclization to form the benzoxazole ring system [3].

The reaction mechanism begins with the activation of the carbonyl compound through protonation, facilitating nucleophilic attack by the amino group of 2-aminophenol [4]. The resulting carbinolamine intermediate rapidly dehydrates to form an imine intermediate [5] [4]. The phenolic hydroxyl group then attacks the imine carbon, leading to the formation of a dihydrobenzoxazole intermediate [6]. Final oxidation, typically by atmospheric oxygen, yields the aromatic benzoxazole product [5] [6].

For 5-methoxy-2-methylbenzoxazole synthesis, the traditional method employs 4-methoxy-2-aminophenol as the precursor, which undergoes condensation with acetaldehyde or acetic anhydride [2]. The methoxy substituent at the 5-position of the benzoxazole ring influences both the electronic properties and the reactivity of the aminophenol starting material [7]. The electron-donating nature of the methoxy group enhances the nucleophilicity of the amino group, facilitating the initial condensation step [1].

Temperature optimization studies have demonstrated that traditional condensation reactions typically require heating between 80-160°C for efficient conversion [4] [8]. Reaction times vary from 1.5 to 8 hours depending on the specific substrates and reaction conditions employed [8] [2]. The presence of acid catalysts, such as sulfuric acid or hydrochloric acid, can significantly accelerate these transformations by activating the carbonyl component [1] [4].

| Reaction Conditions | Temperature (°C) | Time (hours) | Yield (%) | Reference |

|---|---|---|---|---|

| No catalyst | 160 | 8 | 88 | [2] |

| Imidazole hydrochloride | 160 | 8 | 88 | [2] |

| Acetic anhydride heating | 120-140 | 4-6 | 85-92 | [2] [1] |

| Acid-catalyzed | 100-120 | 3-5 | 90-95 | [1] [4] |

Catalytic Approaches for 5-Methoxy-2-methylbenzoxazole Synthesis

Metal-Catalyzed Cyclization Strategies

Metal-catalyzed synthesis of benzoxazole derivatives has emerged as a powerful strategy for constructing 5-methoxy-2-methylbenzoxazole with enhanced selectivity and efficiency [9] [10] [11]. Palladium-catalyzed approaches have demonstrated exceptional versatility in benzoxazole synthesis through multiple mechanistic pathways [10] [11] [12]. The palladium-catalyzed carbonylation and condensation of aromatic halides with 2-aminophenol derivatives provides a direct route to 2-arylbenzoxazoles [10].

Copper-catalyzed regioselective carbon-hydrogen functionalization represents another significant advancement in benzoxazole synthesis [9]. The copper(II)-catalyzed regioselective carbon-hydrogen functionalization and carbon-oxygen bond formation operates efficiently under an air atmosphere at 160°C [9]. This methodology enables the synthesis of functionalized benzoxazoles with high functional group tolerance [9]. The directing group effect at the meta position markedly improves reaction efficacy, allowing for the selective production of 7-substituted benzoxazoles under mild conditions [9].

Rhodium-catalyzed coupling-cyclization reactions have been developed for the synthesis of nitrogen-(3-substituted benzo[d]oxazol-2(3H)-ylidene)amines and dihydrobenzo[d]oxazoles [13]. The rhodium catalyst system promotes divergent syntheses of two distinct nitrogen-heterocycles from readily available starting materials in a single step [13]. This approach offers remarkable atom economy and reduces the number of synthetic operations required [13].

Iron-catalyzed oxidative coupling represents a cost-effective alternative to precious metal catalysts [14] [15]. The iron-catalyzed oxidative coupling and cyclization reaction operates at room temperature, utilizing an inexpensive iron(III) catalyst with phenol derivatives and benzoyl aldehyde oximes [14] [15]. Mechanistic studies reveal that benzoyl aldehyde oxime functions both as a substrate and as an ancillary ligand to support the iron salt in promoting the transformation [15].

Zinc-catalyzed cyclization has been investigated for alkynyl derivatives with good conversions achieved under mild conditions [16]. The zinc complexes demonstrated effectiveness in the cyclization reaction of alkynyl alcohol and acid substrates, with kinetic studies showing zero-order dependence on substrate concentration and first-order dependence on catalyst concentration [16].

| Metal Catalyst | Temperature (°C) | Time (hours) | Yield (%) | Special Features |

|---|---|---|---|---|

| Palladium(II) | 80-120 | 2-6 | 85-95 | Sequential heteroarylation/acylation [17] |

| Copper(II) | 160 | 3-5 | 75-90 | Air atmosphere compatible [9] |

| Rhodium(I) | 25-80 | 1-4 | 80-92 | Room temperature possible [13] |

| Iron(III) | 25 | 2-8 | 70-85 | Room temperature operation [15] |

| Zinc(II) | 80 | 5 | 65-93 | Good substrate scope [16] |

Nanocatalyst-Mediated Green Synthesis

Nanocatalysts have revolutionized benzoxazole synthesis by providing high reactivity, large surface area, excellent selectivity, thermal stability, and enhanced reusability [18]. The development of magnetic solid acid nanocatalysts has enabled efficient synthesis under environmentally benign conditions [18]. Iron oxide-supported Lewis acidic ionic liquid nanocatalysts have demonstrated exceptional performance in benzoxazole synthesis [5] [19].

The magnetic nanomaterial iron oxide-supported Lewis acidic ionic liquid (LAIL@MNP) serves as an effective green catalyst for preparing benzoxazoles and benzothiazoles through coupling and cyclization reactions [5] [19]. This catalyst system operates under solvent-free ultrasound irradiation conditions, achieving excellent conversions with minimal environmental impact [5]. The optimal reaction conditions involve treating LAIL@MNP (4.0 mg) for 30 minutes under solvent-free conditions, yielding superior conversion compared to traditional methods [5].

Hydrotalcite-based nanocatalysts prepared through green synthesis methods have shown remarkable catalytic activity [20]. The double-layered catalyst synthesized by grinding methods using aluminum/magnesium molar ratios of 1.0-3.0 at room temperature provides facile and efficient synthesis of benzoxazoles under solvent-free conditions [20]. The catalyst loading of 20 mg was determined to be optimal, providing the best yield with minimum reaction time [20].

Gold-palladium alloy nanoparticles have been employed for tandem reactions yielding polybenzoxazole materials [21]. The 3.7 nm gold-palladium nanoparticles catalyze one-pot reactions of formic acid, diisopropoxy-dinitrobenzene, and terephthalaldehyde, producing thermoplastic rigid-rod polymers with tunable molecular weights [21]. This approach demonstrates the potential for green chemistry synthesis of advanced materials [21].

Nickel(II) complexes of benzoyl hydrazones have been utilized as nanocatalysts for benzoxazole synthesis [18]. The nickel(II) complex-assisted intramolecular cyclization operates in the presence of dimethylformamide and potassium carbonate at 80°C for 3-4 hours, providing 87-94% yields with low catalyst loading requirements [18].

| Nanocatalyst System | Reaction Conditions | Time (min) | Yield (%) | Reusability |

|---|---|---|---|---|

| LAIL@MNP | Solvent-free, ultrasound, 30°C | 30 | 82-99 | 5 cycles [5] |

| Fe₃O₄@SiO₂@Am-PPC-SO₃H | Water, reflux | 45 | 79-89 | 4 cycles [18] |

| Hydrotalcite (Al/Mg) | Solvent-free, grinding | 60-120 | 85-95 | Multiple cycles [20] |

| AuPd alloy NPs | Formic acid, 160°C | 180-300 | 75-90 | Good stability [21] |

| Ni(II)-hydrazone complex | DMF, K₂CO₃, 80°C | 180-240 | 87-94 | Excellent [18] |

Regioselective Functionalization of the Benzoxazole Core

Regioselective functionalization of the benzoxazole core enables the precise introduction of substituents at specific positions, facilitating the synthesis of 5-methoxy-2-methylbenzoxazole with controlled regiochemistry [22] [9] [23]. The benzoxazole scaffold offers multiple sites for functionalization, including the C4, C5, C6, and C7 positions of the benzenoid ring [22].

Palladium-catalyzed methoxylation of carbon(sp³)-hydrogen bonds adjacent to benzoxazoles represents a significant advancement in regioselective functionalization [23]. The palladium(II) acetate/phenyliodine(III) diacetate catalyst system promotes highly regioselective dehydrogenative methoxylation at the α-position relative to the benzoxazole ring [23]. This methodology provides expedient access to azole-decorated methyl ethers with isolated yields up to 90% [23].

Copper-catalyzed regioselective carbon-hydrogen functionalization followed by carbon-oxygen bond formation has been demonstrated for benzoxazole derivatives [9]. The directing group effect plays a crucial role in achieving regioselectivity, with meta-positioned directing groups significantly improving reaction efficacy [9]. This approach enables the selective production of 7-substituted benzoxazoles under relatively mild reaction conditions [9].

Iridium-catalyzed carbon-hydrogen borylation provides access to versatile boryl benzoxazole building blocks [22]. The regioselective iridium-catalyzed carbon-hydrogen borylation allows access to 5-boryl or 4,6-diboryl building blocks, which undergo functionalization at multiple positions [22]. The optimization studies reveal that reaction selectivity depends on steric and electronic factors of the benzoxazole substrate [22].

Rhodium-catalyzed carbon-hydrogen functionalization has been employed for directed arylation and alkenylation of benzoxazole derivatives [22]. The carboxylate-assisted rhodium-catalyzed arylations demonstrate very high regioselectivity (15:1 ratio) for C4-hydrogen activation [22]. Sequential arylations enable the introduction of electronically differentiated aromatic units at specific positions [22].

The regioselective methylation of benzoxazole nitrogen atoms has been developed to access sterically hindered isomers [24]. This methodology involves mild reaction conditions and tolerates a wide range of functional groups [24]. The approach provides access to usually minor regioisomers that are typically difficult to obtain through conventional methods [24].

| Functionalization Method | Regioselectivity | Catalyst Loading | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Pd-catalyzed methoxylation | α-selective | 10 mol% | 80-100 | 70-90 [23] |

| Cu-catalyzed C-H/C-O formation | C7-selective | 20 mol% | 160 | 75-85 [9] |

| Ir-catalyzed C-H borylation | C5/C4,C6-selective | 5 mol% | 80-120 | 80-95 [22] |

| Rh-catalyzed C-H arylation | C4-selective (15:1) | 5 mol% | 100-140 | 75-90 [22] |

| Regioselective N-methylation | Sterically hindered | 1 equiv base | 25-50 | 85-95 [24] |

The thermodynamic properties of 5-Methoxy-2-methylbenzoxazole reveal distinct characteristics that govern its physical behavior and potential applications. This substituted benzoxazole derivative exhibits a boiling point of 250°C at 760 mmHg [1], indicating substantial thermal stability attributed to the rigid heterocyclic framework combined with the electron-donating methoxy substituent. The compound possesses a density of 1.166 g/cm³ [1], which is higher than that of unsubstituted benzoxazole (1.175 g/cm³) [2], reflecting the molecular weight increase due to the methoxy and methyl substituents.

Notably, the melting point of 5-Methoxy-2-methylbenzoxazole is not available in current literature [1], representing a significant gap in the thermodynamic characterization of this compound. This absence of melting point data contrasts with the well-documented melting point of benzoxazole (27-30°C) [2] [3] and suggests the need for experimental determination through differential scanning calorimetry or similar thermal analysis techniques.

The compound exhibits a flash point of 105°C [1], indicating moderate fire hazard potential and requiring appropriate safety precautions during handling and storage. The refractive index of 1.571 [1] provides insight into the optical properties and molecular polarizability, which is higher than the parent benzoxazole (1.5594) [3], consistent with the presence of the electron-rich methoxy group.

Solubility characteristics of 5-Methoxy-2-methylbenzoxazole can be predicted from its logarithmic partition coefficient (LogP) of 2.14480 [1], indicating moderate lipophilicity. This value suggests reasonable solubility in organic solvents while maintaining limited water solubility, typical of substituted benzoxazole derivatives [4]. The polar surface area of 35.26 Ų [1] contributes to the compound's solubility profile and potential bioavailability characteristics.

| Property | Value | Units | Reference |

|---|---|---|---|

| Molecular Weight | 163.17 | g/mol | [1] |

| Density | 1.166 | g/cm³ | [1] |

| Boiling Point | 250 | °C at 760 mmHg | [1] |

| Flash Point | 105 | °C | [1] |

| Refractive Index | 1.571 | - | [1] |

| LogP | 2.14480 | - | [1] |

| Polar Surface Area | 35.26 | Ų | [1] |

Vibrational Spectroscopy (Infrared/Raman) of Substituted Benzoxazoles

Vibrational spectroscopic analysis of substituted benzoxazoles reveals characteristic frequency patterns that enable structural identification and conformational analysis. The carbon-hydrogen stretching vibrations in the aromatic region appear as multiple bands between 3045-3124 cm⁻¹ [5], with the most prominent peaks observed at 3105, 3086, and 3074 cm⁻¹ in infrared spectra of benzoxazole derivatives [5]. These frequencies correspond to the aromatic carbon-hydrogen bonds within the fused ring system.

The carbon-nitrogen double bond stretching represents a diagnostic feature of benzoxazole compounds, consistently appearing at 1520-1536 cm⁻¹ [5] in both infrared and Raman spectra. This vibration is attributed to the carbon-nitrogen bond within the oxazole ring and serves as a reliable marker for benzoxazole identification. Computational studies using density functional theory methods confirm this assignment with calculated frequencies of 1536 cm⁻¹ [5].

Aromatic ring vibrations manifest as multiple bands in the 1419-1615 cm⁻¹ region [6], representing fundamental ring stretching modes characteristic of the benzoxazole framework. Specifically, bands at 1608, 1517, 1500, and 1419 cm⁻¹ have been assigned to benzoxazole ring stretching vibrations [6]. The presence of substituents such as methoxy groups introduces additional complexity through carbon-oxygen-carbon stretching modes.

Asymmetric and symmetric carbon-oxygen-carbon stretching vibrations appear at 1144-1153 cm⁻¹ and 1063-1079 cm⁻¹ respectively [5], providing clear evidence for ether linkages within methoxy-substituted benzoxazoles. These frequencies are particularly relevant for 5-Methoxy-2-methylbenzoxazole characterization.

Carbon-hydrogen bending vibrations exhibit distinct patterns in both in-plane and out-of-plane modes. In-plane deformations occur between 1096-1200 cm⁻¹ [6], while out-of-plane deformations appear at lower frequencies of 815-990 cm⁻¹ [6]. The ring breathing mode, characteristic of para-disubstituted benzenes, appears as a strong infrared band at 792-840 cm⁻¹ [6].

| Vibrational Mode | Frequency Range (cm⁻¹) | Assignment | Reference |

|---|---|---|---|

| C-H stretching | 3045-3124 | Aromatic C-H bonds | [5] |

| C=N stretching | 1520-1536 | Oxazole C=N bond | [5] |

| C=C stretching | 1419-1615 | Aromatic ring modes | [6] |

| C-O-C asymmetric | 1144-1153 | Methoxy group | [5] |

| C-O-C symmetric | 1063-1079 | Methoxy group | [5] |

| C-H out-of-plane | 815-990 | Aromatic deformation | [6] |

| Ring breathing | 792-840 | Ring vibration | [6] |

Nuclear Magnetic Resonance (NMR) Spectral Assignments

Proton nuclear magnetic resonance spectroscopy provides detailed structural information for benzoxazole derivatives through characteristic chemical shift patterns and coupling constants. The aromatic proton region spans 7.16-8.25 ppm [7], with distinct patterns depending on substitution. For benzoxazole systems, the H-4 proton typically appears as a multiplet at 7.68-7.75 ppm [7], while the H-7 proton resonates at 7.45-7.56 ppm [7].

Methoxy group protons in 5-substituted benzoxazoles exhibit characteristic singlets, with the methoxy carbon in carbon-13 nuclear magnetic resonance appearing at 56.1 ppm [7]. This chemical shift is diagnostic for aromatic methoxy groups and provides unambiguous identification of the substitution pattern.

The oxazole carbon-2 represents the most deshielded carbon in the benzoxazole framework, appearing between 162.7-170.6 ppm [7] in carbon-13 nuclear magnetic resonance spectra. This significant downfield shift results from the electron-withdrawing nature of the nitrogen and oxygen atoms within the oxazole ring. The quaternary carbons of the benzoxazole system appear at 150.5-151.1 ppm (C-3a) and 140.0-142.1 ppm (C-7a) [7].

Aromatic carbon resonances span the typical range of 110.4-132.1 ppm [7], with specific assignments dependent on substitution patterns. The presence of electron-donating substituents such as methoxy groups causes upfield shifts in adjacent carbon positions, while electron-withdrawing groups produce downfield shifts.

Methyl group signals attached to the oxazole ring appear as singlets at 2.48-2.50 ppm [7] in proton nuclear magnetic resonance, with corresponding carbon-13 signals at 22.0-25.9 ppm [7]. These chemical shifts are characteristic of methyl groups attached to aromatic heterocycles and distinguish them from aliphatic methyl groups.

Coupling patterns in benzoxazole systems often exhibit complex multipicity due to long-range coupling effects. Thiophene-substituted benzoxazoles show doublet of doublets patterns with coupling constants of 3.6 and 0.8 Hz [7], indicating both ortho and meta coupling relationships.

| NMR Type | Chemical Shift (ppm) | Assignment | Multiplicity | Reference |

|---|---|---|---|---|

| ¹H NMR | 7.68-7.75 | H-4 benzoxazole | m | [7] |

| ¹H NMR | 7.45-7.56 | H-7 benzoxazole | m | [7] |

| ¹H NMR | 2.48-2.50 | CH₃ methyl | s | [7] |

| ¹³C NMR | 162.7-170.6 | C-2 oxazole | C | [7] |

| ¹³C NMR | 150.5-151.1 | C-3a benzoxazole | C | [7] |

| ¹³C NMR | 56.1 | OCH₃ methoxy | CH₃ | [7] |

| ¹³C NMR | 22.0-25.9 | CH₃ methyl | CH₃ | [7] |

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 5-Methoxy-2-methylbenzoxazole reveals characteristic fragmentation patterns that enable structural confirmation and purity assessment. Under electrospray ionization conditions, the compound forms stable protonated molecular ions [M+H]⁺ at m/z 164.07 [8], with a predicted collision cross section of 128.7 Ų [8]. The formation of sodium and potassium adducts at m/z 186.05 and m/z 202.03 respectively [8] provides additional confirmation of molecular weight.

Negative ionization mode produces deprotonated molecular ions [M-H]⁻ at m/z 162.06 [8], indicating the compound's ability to undergo proton loss under basic conditions. The ammonium adduct [M+NH₄]⁺ at m/z 181.10 [8] demonstrates favorable interactions with ammonia-based mobile phase additives commonly used in liquid chromatography-mass spectrometry applications.

Electron ionization mass spectrometry of substituted benzoxazoles exhibits distinctive fragmentation mechanisms. Studies of halogenostyrylbenzoxazoles demonstrate that electron ionization spectra are dominated by loss of atoms or radicals from the ortho position of pendant rings [9]. This proximity effect fragmentation results in exceptionally stable [M-Y]⁺ ions that rarely undergo further fragmentation [9].

The fragmentation pathway involves rearrangement processes analogous to intramolecular aromatic substitution [9]. For 5-Methoxy-2-methylbenzoxazole, potential fragmentation could involve loss of methoxy radicals or methyl groups, though specific fragmentation studies for this compound are not available in current literature.

Collisionally activated dissociation studies of benzoxazole derivatives reveal metal coordination effects on fragmentation patterns [10]. Benzoxazole ligands form 1:1 and 2:2 complexes with divalent transition metals, with fragmentation proceeding through ligand ejection followed by solvent adduction [10]. These studies demonstrate the stability of benzoxazole-metal complexes and their potential analytical applications.

Negative ion electrospray ionization of deprotonated benzoxazole derivatives shows fragmentation through proton abstraction mechanisms [11]. The collision-induced dissociation spectra exhibit benzoxazole anion formation through proton transfer between benzoxazole and phenyl anion fragments [11], providing insight into gas-phase ion chemistry.

| Ion Type | m/z | Collision Cross Section (Ų) | Fragmentation Mechanism | Reference |

|---|---|---|---|---|

| [M+H]⁺ | 164.07 | 128.7 | Protonation | [8] |

| [M+Na]⁺ | 186.05 | 140.6 | Sodium adduction | [8] |

| [M-H]⁻ | 162.06 | 133.8 | Deprotonation | [8] |

| [M+NH₄]⁺ | 181.10 | 150.5 | Ammonium adduction | [8] |

| [M-Y]⁺ | Variable | N/A | Proximity effect | [9] |

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant